molecular formula C15H10N2O7 B11713011 2-[(2-Carboxyphenyl)carbamoyl]-5-nitrobenzoic acid

2-[(2-Carboxyphenyl)carbamoyl]-5-nitrobenzoic acid

Cat. No.: B11713011
M. Wt: 330.25 g/mol
InChI Key: JORJHHJDLMUUKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(2-Carboxyphenyl)carbamoyl]-5-nitrobenzoic acid is an organic compound with the molecular formula C₁₅H₁₀N₂O₇

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(2-Carboxyphenyl)carbamoyl]-5-nitrobenzoic acid typically involves the nitration of a precursor compound followed by carboxylation. One common method includes the nitration of 2-aminobenzoic acid to form 2-amino-5-nitrobenzoic acid, which is then reacted with phthalic anhydride under acidic conditions to yield the target compound .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Types of Reactions:

    Oxidation: The nitro group in this compound can undergo reduction to form amino derivatives.

    Reduction: The compound can be reduced to form corresponding amines, which can further participate in various substitution reactions.

    Substitution: The carboxylic acid group can be esterified or amidated under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are commonly used.

    Substitution: Esterification can be achieved using alcohols in the presence of acid catalysts, while amidation can be carried out using amines and coupling agents like carbodiimides.

Major Products Formed:

    Reduction: Amino derivatives.

    Substitution: Esters and amides of the parent compound.

Scientific Research Applications

2-[(2-Carboxyphenyl)carbamoyl]-5-nitrobenzoic acid has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-[(2-Carboxyphenyl)carbamoyl]-5-nitrobenzoic acid involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to potential biological effects. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding to proteins and other biomolecules .

Comparison with Similar Compounds

  • 2-Amino-5-nitrobenzoic acid
  • 2-[(2-Carboxyphenyl)amino]-6-formylnicotinic acid
  • 5-Carbamoyl-2-chlorophenylboronic acid

Comparison: Compared to similar compounds, it offers a balance of stability and reactivity, making it suitable for various synthetic and research applications .

Properties

Molecular Formula

C15H10N2O7

Molecular Weight

330.25 g/mol

IUPAC Name

2-[(2-carboxyphenyl)carbamoyl]-5-nitrobenzoic acid

InChI

InChI=1S/C15H10N2O7/c18-13(16-12-4-2-1-3-10(12)14(19)20)9-6-5-8(17(23)24)7-11(9)15(21)22/h1-7H,(H,16,18)(H,19,20)(H,21,22)

InChI Key

JORJHHJDLMUUKH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)NC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.